

In-Depth Technical Guide: 2-Prop-1-enyl-p-cymene (C₁₃H₁₈)

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Compound of Interest

Compound Name: 2-Prop-1-enyl-p-cymene

Cat. No.: B087797

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of **2-Prop-1-enyl-p-cymene** (CAS No. 14374-92-6), a substituted cymene with the molecular formula C₁₃H₁₈. Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding its synthesis, specific biological activities, and mechanisms of action is scarce in the public domain. The primary application of this compound, commercially known as Verdoracine, is in the fragrance industry. This guide summarizes the available chemical and physical data, highlights its use as a fragrance ingredient, and distinguishes its known properties from those of its well-studied parent compound, p-cymene. Due to the lack of detailed experimental data, sections on experimental protocols and signaling pathways for **2-Prop-1-enyl-p-cymene** could not be developed.

Chemical and Physical Properties

2-Prop-1-enyl-p-cymene is a synthetic aroma molecule first introduced in 1974.^[1] It is a colorless to pale straw-colored, slightly oily liquid at room temperature.^[2] Key chemical identifiers and computed properties are summarized in Table 1.

Property	Value	Source
IUPAC Name	1-methyl-4-propan-2-yl-2-prop-1-enylbenzene	PubChem[3]
Synonyms	Verdoracine, 2-(1-Propenyl)-p-cymene, 4-Isopropyl-1-methyl-2-propenylbenzene	PubChem[3]
CAS Number	14374-92-6	PubChem[3]
Molecular Formula	C13H18	PubChem[3]
Molecular Weight	174.28 g/mol	PubChem[3]
Density	0.885 g/cm ³	BOC Sciences[4]
Boiling Point	Not available	ChemicalBook[2]
Melting Point	Not available	
Solubility	Practically insoluble in water, soluble in alcohol, miscible with oils.	
Appearance	Colorless liquid	Vigon International[5]
Purity	95-98%	Vigon International[5]

Synthesis and Manufacturing

Detailed experimental protocols for the synthesis of **2-Prop-1-enyl-p-cymene** are not readily available in peer-reviewed literature. It is described as being produced through a "straightforward petrochemical synthesis".^[1] There are indications that newer production methods may utilize renewable feedstocks for parts of its carbon structure.^[1] Several chemical suppliers list the compound, indicating its commercial availability.

Applications

The primary and well-documented application of **2-Prop-1-enyl-p-cymene** is as a fragrance ingredient.^[3] It is valued for its green, sweet, and earthy aroma with notes of carrot and galbanum.

- **Fragrance Formulations:** It is used to impart fresh, natural, and woody nuances in various fragrance compositions, including those for detergents, soaps, toiletries, and fine fragrances. [\[1\]](#)[\[6\]](#)
- **Industrial Intermediate:** There are general claims of its use as a building block in organic synthesis for producing polymers and agrochemicals, and as an intermediate in the pharmaceutical industry for creating bioactive compounds.[\[7\]](#) However, specific examples and supporting scientific literature for these applications are lacking. One source suggests it may have potential for anti-inflammatory and analgesic properties, though this is not substantiated with experimental data.[\[7\]](#)

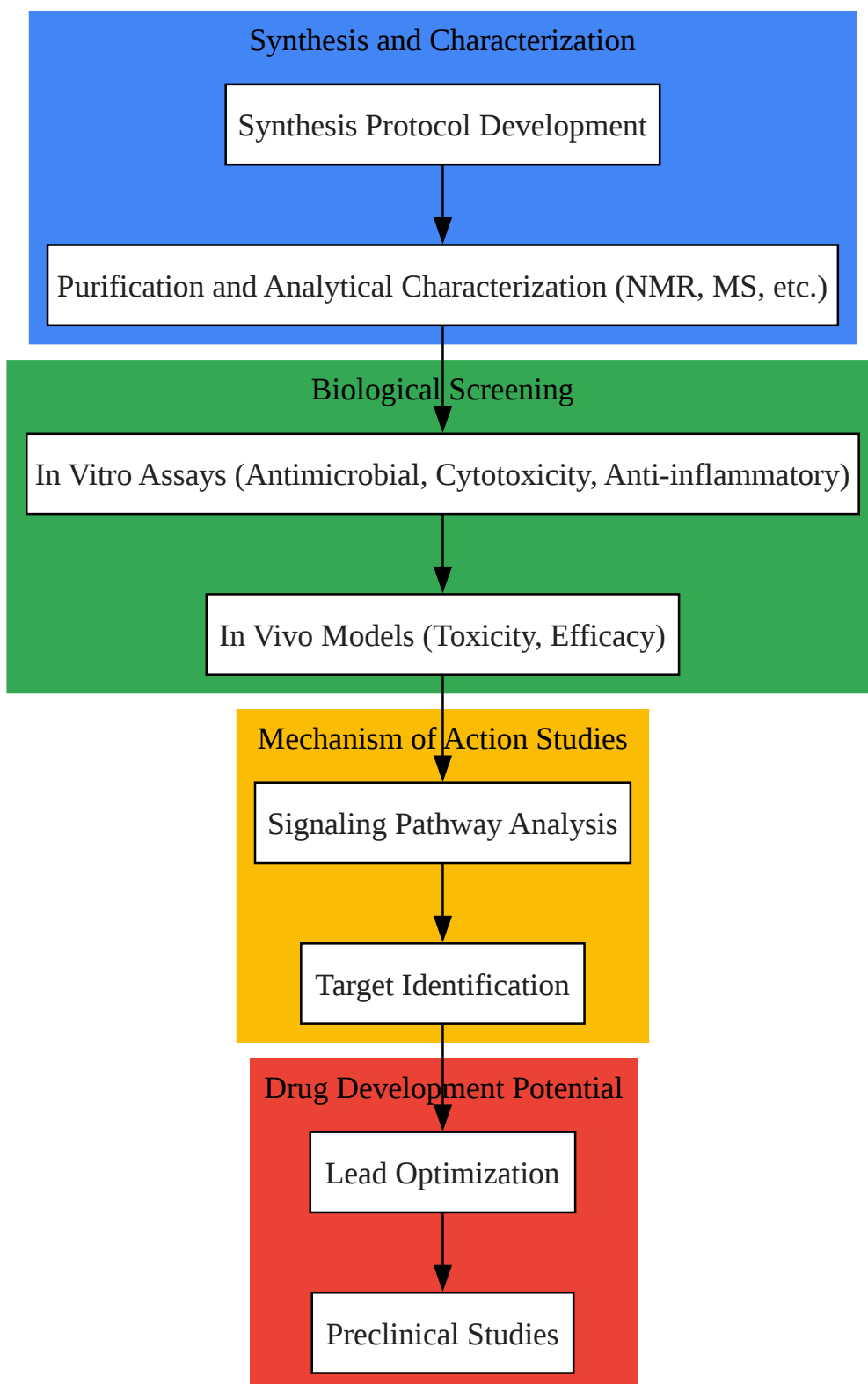
Biological Activity and Toxicology: Data Gap

A thorough search of scientific databases revealed no specific studies detailing the biological activities, pharmacological properties, or toxicological profiles of **2-Prop-1-enyl-p-cymene**. While it is used in consumer products, detailed safety and biological data are not publicly available.

It is crucial to distinguish **2-Prop-1-enyl-p-cymene** from its parent compound, p-cymene, which has been the subject of extensive research. p-Cymene is a naturally occurring monoterpene with documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2-prop-1-enyl substituent on the benzene ring of p-cymene would be expected to alter its physicochemical properties and biological activity. Therefore, the biological data for p-cymene cannot be directly extrapolated to **2-Prop-1-enyl-p-cymene**.

Logical Relationships and Potential Research Areas

Given the data gap, a logical workflow for future research on **2-Prop-1-enyl-p-cymene** can be proposed. This workflow would aim to characterize the compound comprehensively.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Prop-1-enyl-p-cymene (C₁₃H₁₈)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087797#2-prop-1-enyl-p-cymene-molecular-formula-c13h18]

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